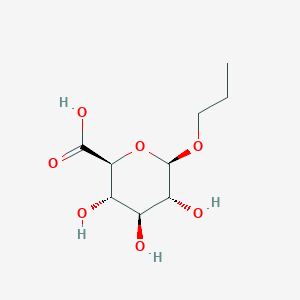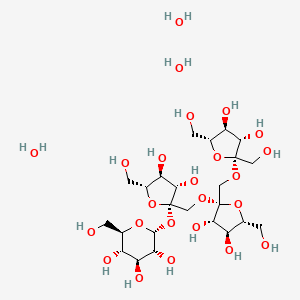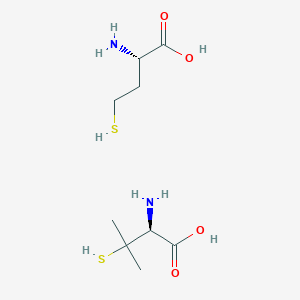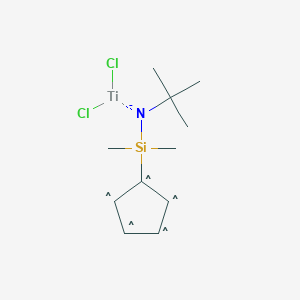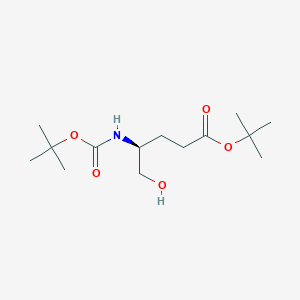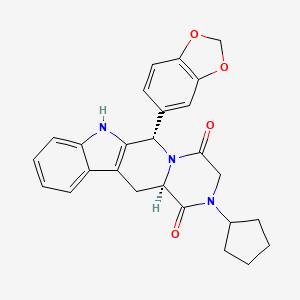
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is a chemical compound with the molecular formula C26H25N3O4 and a molecular weight of 443.4944. It is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The compound is characterized by its unique stereochemistry and structural modifications, which may impart distinct pharmacological properties.
Vorbereitungsmethoden
The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil involves several steps, starting from the parent compound tadalafil. The key steps include:
N-Demethylation: This step involves the removal of a methyl group from tadalafil to form N-desmethyl tadalafil.
Cis-Configuration: Ensuring the cis-configuration of the compound is crucial for its activity. This can be achieved through stereoselective synthesis or by using chiral catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on PDE5 and other molecular targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its efficacy and safety in treating conditions similar to those treated by tadalafil.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of tadalafil, but the structural modifications may result in differences in potency, selectivity, and duration of action.
Vergleich Mit ähnlichen Verbindungen
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can be compared with other similar compounds, such as:
Tadalafil: The parent compound, known for its use in treating erectile dysfunction.
Sildenafil: Another PDE5 inhibitor with a different chemical structure and pharmacokinetic profile.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacological properties.
The uniqueness of this compound lies in its specific structural modifications, which may impart distinct pharmacological properties and potential therapeutic advantages over other PDE5 inhibitors.
Eigenschaften
CAS-Nummer |
171488-19-0 |
|---|---|
Molekularformel |
C26H25N3O4 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m0/s1 |
InChI-Schlüssel |
PWUCUSITNKSTMS-NBGIEHNGSA-N |
Isomerische SMILES |
C1CCC(C1)N2CC(=O)N3[C@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
SMILES |
C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
Kanonische SMILES |
C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


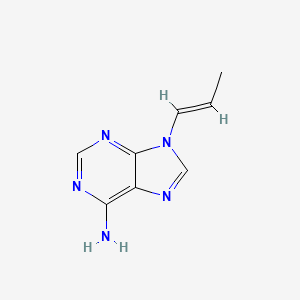
![[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate](/img/structure/B1147509.png)
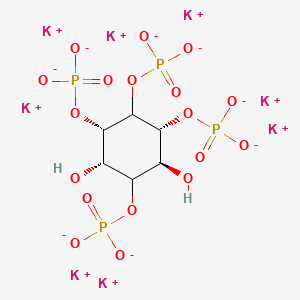

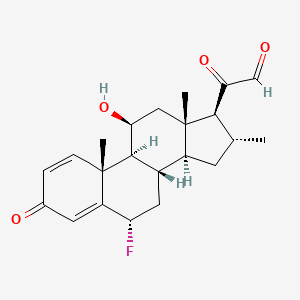
![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)
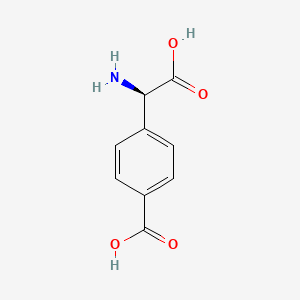
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
